

phenylephrine pidolate CAS number and molecular formula

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Compound of Interest		
Compound Name:	Phenylephrine pidolate	
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An In-depth Technical Guide to Phenylephrine Pidolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine is a potent and selective $\alpha 1$ -adrenergic receptor agonist widely utilized for its vasoconstrictive and mydriatic properties. While commonly available as a hydrochloride salt, other salt forms, such as pidolate, may offer unique physicochemical and pharmacokinetic characteristics. This technical guide provides a comprehensive overview of phenylephrine, with a focus on the theoretical properties of **phenylephrine pidolate**, its core mechanism of action, and relevant experimental protocols. Due to the limited direct information on **phenylephrine pidolate**, this document extrapolates data from the extensive research on phenylephrine and pidolic acid.

Chemical and Physical Data

A specific CAS number for **phenylephrine pidolate** could not be identified in a comprehensive search of available databases. This suggests that it may not be a commonly manufactured or registered salt form. However, the fundamental properties of its constituent parts, phenylephrine and pidolic acid (also known as pyroglutamic acid), are well-characterized.



Molecular Formula and Weight

The molecular formula of phenylephrine is $C_9H_{13}NO_2$ and the molecular formula of pidolic acid is $C_5H_7NO_3$. The theoretical molecular formula for **phenylephrine pidolate** would be the combination of these two molecules: $C_14H_{20}N_2O_5$.

The table below summarizes the key quantitative data for phenylephrine and pidolic acid.

Property	Phenylephrine	Pidolic Acid (Pyroglutamic Acid)	Phenylephrine Pidolate (Theoretical)
CAS Number	59-42-7[1]	98-79-3	Not Found
Molecular Formula	C ₉ H ₁₃ NO ₂ [1]	C ₅ H ₇ NO ₃	C14H20N2O5
Molecular Weight	167.21 g/mol [1]	129.11 g/mol	296.32 g/mol
IUPAC Name	(1R)-1-(3- hydroxyphenyl)-2- (methylamino)ethanol	(2S)-5-oxopyrrolidine- 2-carboxylic acid	(2S)-5-oxopyrrolidine- 2-carboxylate; (1R)-1- (3-hydroxyphenyl)-2- (methylamino)ethan- 1-ol

Mechanism of Action and Signaling Pathway

Phenylephrine primarily exerts its pharmacological effects by acting as a selective agonist of α 1-adrenergic receptors.[2][3] This interaction initiates a well-defined intracellular signaling cascade.

Upon binding to the $\alpha 1$ -adrenergic receptor, phenylephrine induces a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein of the Gq alpha subunit family.[4] The activated Gq protein then stimulates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] The resulting increase in

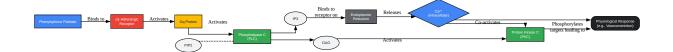


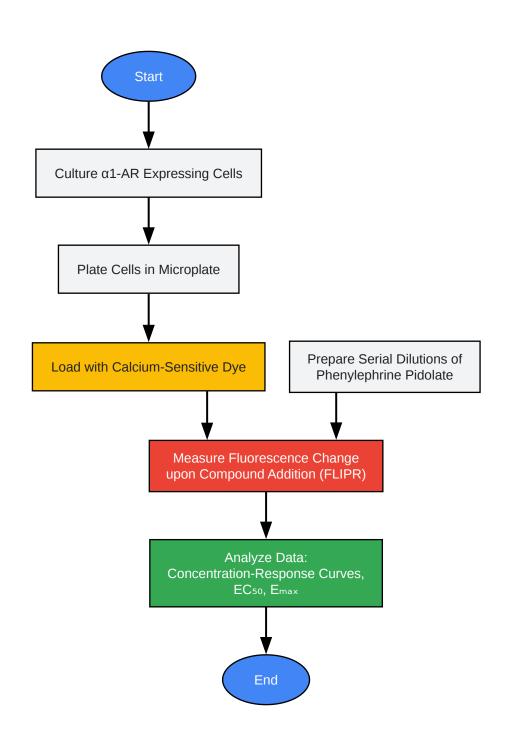




intracellular calcium concentration is a key event in mediating the physiological responses to phenylephrine, such as smooth muscle contraction.[2][4] Simultaneously, DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates various cellular proteins, contributing to the overall cellular response.









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